molecular formula C20H19N3O3S B11358086 N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide

N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11358086
M. Wt: 381.4 g/mol
InChI Key: YMNAFKGAIJDVLN-UHFFFAOYSA-N
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Description

N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, an oxazole ring, and a methylcarbamoyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the benzothiophene core, the introduction of the oxazole ring, and the attachment of the methylcarbamoyl group. Common synthetic routes may involve:

    Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving thiophenol derivatives and appropriate electrophiles.

    Introduction of Oxazole Ring: This step often involves cyclization reactions using nitriles and aldehydes under acidic or basic conditions.

    Attachment of Methylcarbamoyl Group: This can be done using methyl isocyanate or methyl carbamoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzothiophene core or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide stands out due to its unique combination of a benzothiophene core and an oxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H19N3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H19N3O3S/c1-21-19(25)17-13-9-5-6-10-16(13)27-20(17)22-18(24)14-11-15(26-23-14)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,21,25)(H,22,24)

InChI Key

YMNAFKGAIJDVLN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4

Origin of Product

United States

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